molecular formula C15H22ClN3O B5308407 N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide

N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide

Cat. No. B5308407
M. Wt: 295.81 g/mol
InChI Key: CXUWFVQLBZJCKJ-UHFFFAOYSA-N
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Description

N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, also known as BCPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BCPP is a piperazine derivative that belongs to the class of phenylpiperazines and has been extensively studied for its pharmacological effects.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors in the brain. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for specific receptors in the brain, which allows for more precise studies of their function. However, one of the limitations of using this compound is that it has a relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

There are several future directions for the study of N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. One potential area of research is its potential therapeutic use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, the development of new and more selective derivatives of this compound may lead to the discovery of new therapeutic agents for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with N-butylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields of research such as neuroscience, pharmacology, and psychiatry. It has been found to have an affinity for several receptors such as dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

N-butyl-4-(3-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-3-7-17-15(20)19-10-8-18(9-11-19)14-6-4-5-13(16)12-14/h4-6,12H,2-3,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUWFVQLBZJCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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